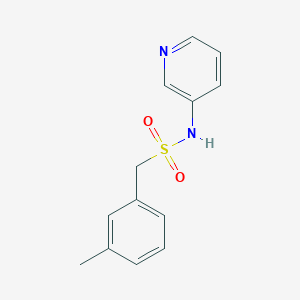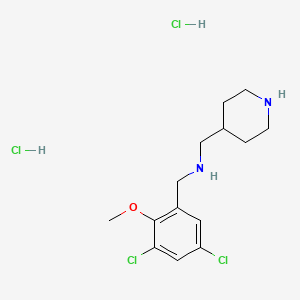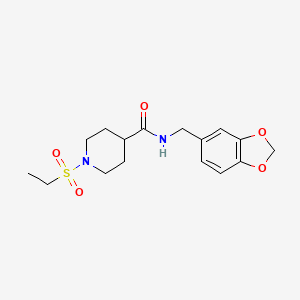
1-(3-methylphenyl)-N-3-pyridinylmethanesulfonamide
Vue d'ensemble
Description
1-(3-methylphenyl)-N-3-pyridinylmethanesulfonamide, commonly known as MRS 2578, is a selective antagonist of the P2Y6 receptor. It is a chemical compound that is extensively used in scientific research for its pharmacological properties.
Mécanisme D'action
MRS 2578 selectively binds to the P2Y6 receptor and inhibits its activation by its endogenous ligand, UDP. The P2Y6 receptor is a G protein-coupled receptor that activates the phospholipase C (PLC) pathway upon activation. The inhibition of the P2Y6 receptor by MRS 2578 results in the inhibition of the PLC pathway, leading to the inhibition of various downstream signaling pathways.
Biochemical and Physiological Effects:
MRS 2578 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the release of inflammatory cytokines, such as TNF-α and IL-6, in various cell types. It has also been shown to inhibit the activation of microglia and astrocytes, which are involved in neuroinflammation. In addition, MRS 2578 has been shown to inhibit the proliferation and migration of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
MRS 2578 has several advantages for lab experiments. It is a selective antagonist of the P2Y6 receptor, making it a useful tool for studying the role of the P2Y6 receptor in various physiological processes. It has also been shown to have high potency and specificity, making it suitable for in vitro and in vivo experiments. However, MRS 2578 has some limitations, including its potential off-target effects and its limited solubility in aqueous solutions.
Orientations Futures
Several future directions can be explored regarding the use of MRS 2578 in scientific research. One possible direction is to investigate the role of the P2Y6 receptor in various diseases, such as cancer, neuroinflammation, and autoimmune diseases. Another direction is to develop more potent and selective P2Y6 receptor antagonists for therapeutic use. Furthermore, the use of MRS 2578 in combination with other drugs or therapies can be explored to enhance its therapeutic efficacy.
Conclusion:
In conclusion, MRS 2578 is a selective antagonist of the P2Y6 receptor that has various pharmacological properties. It is extensively used in scientific research for studying the role of the P2Y6 receptor in various physiological processes. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MRS 2578 have been discussed in this paper. Further research on the use of MRS 2578 can provide valuable insights into the role of the P2Y6 receptor in various diseases and lead to the development of more effective therapeutic strategies.
Applications De Recherche Scientifique
MRS 2578 is widely used in scientific research for its pharmacological properties. It is a selective antagonist of the P2Y6 receptor, which is a member of the purinergic receptor family. The P2Y6 receptor is involved in various physiological processes, including inflammation, immune response, and metabolism. MRS 2578 has been shown to inhibit the P2Y6 receptor-mediated responses, making it a useful tool for studying the role of the P2Y6 receptor in various physiological processes.
Propriétés
IUPAC Name |
1-(3-methylphenyl)-N-pyridin-3-ylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-11-4-2-5-12(8-11)10-18(16,17)15-13-6-3-7-14-9-13/h2-9,15H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFXPQATOREOSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]methylamine hydrochloride](/img/structure/B4428548.png)

![N-[4-(tetrazolo[1,5-a]quinoxalin-4-ylamino)phenyl]propanamide](/img/structure/B4428558.png)
![N-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B4428573.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B4428590.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B4428598.png)
![1-[(2-fluorobenzyl)sulfonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B4428613.png)
![{2-bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy}acetonitrile hydrochloride](/img/structure/B4428626.png)
![3-fluoro-N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B4428633.png)

![1-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B4428642.png)
![1-(2-fluorophenyl)-N-[3-(methylthio)phenyl]methanesulfonamide](/img/structure/B4428650.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B4428662.png)